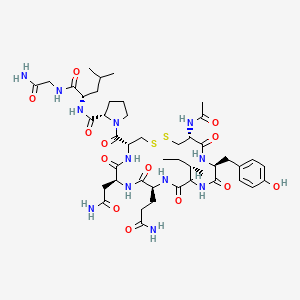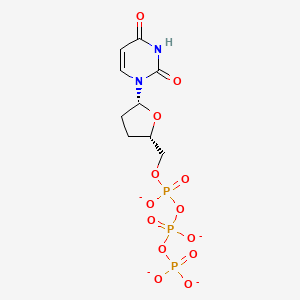
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a modified nucleotide that plays a significant role in various biochemical processes. It is a derivative of uridine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms, making it a dideoxynucleotide. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Triphosphate Moiety: The protected uridine is then reacted with phosphorus oxychloride and a suitable base to form the triphosphate moiety.
Deprotection: The protecting groups are removed to yield the final product, uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: It can be hydrolyzed to yield uridine and inorganic phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water acting as the nucleophile.
Major Products
Uridine: The hydrolysis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- yields uridine as one of the major products.
Inorganic Phosphate: Another product of hydrolysis is inorganic phosphate.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into nucleic acids. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during nucleic acid synthesis. This property is exploited in antiviral and anticancer therapies to inhibit the replication of viral and cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): Similar in structure but lacks the dideoxy modification.
Cytidine 5’-(tetrahydrogen triphosphate): Another nucleotide with a similar triphosphate moiety but contains cytosine instead of uracil.
Thymidine 5’-(tetrahydrogen triphosphate): Contains thymine and is used in DNA synthesis.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its dideoxy modification, which imparts chain-terminating properties. This makes it particularly useful in therapeutic applications where inhibition of nucleic acid synthesis is desired.
Propiedades
Fórmula molecular |
C9H11N2O13P3-4 |
|---|---|
Peso molecular |
448.11 g/mol |
Nombre IUPAC |
[[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1 |
Clave InChI |
OTXOHOIOFJSIFX-POYBYMJQSA-J |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


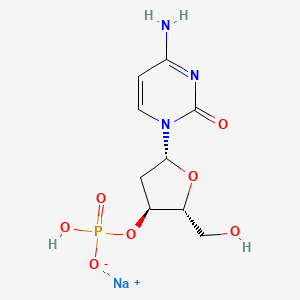
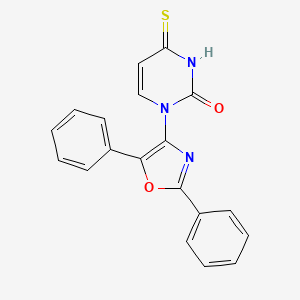
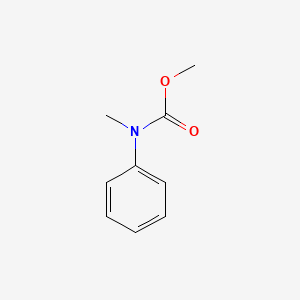
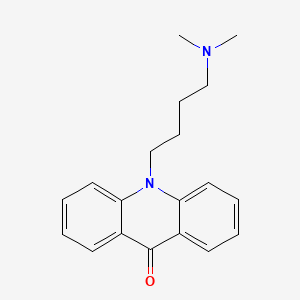
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
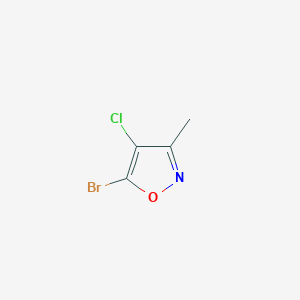
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
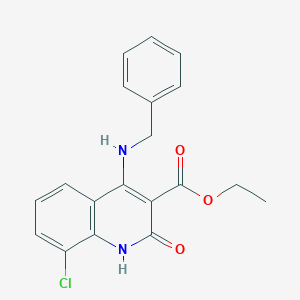
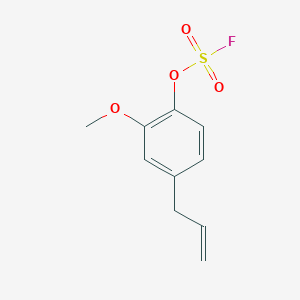
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

